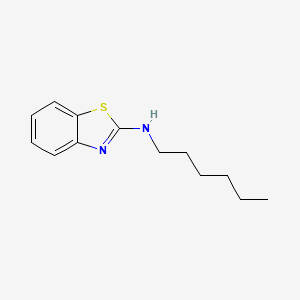

Benzothiazol-2-yl-hexyl-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

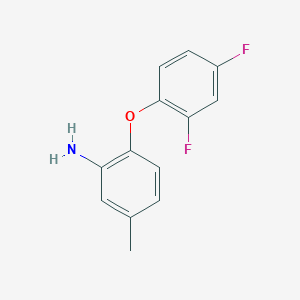

“Benzothiazol-2-yl-hexyl-amine” is a chemical compound with the molecular formula C13H18N2S . It has an average mass of 234.360 Da and a monoisotopic mass of 234.119064 Da . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Molecular Structure Analysis

The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . As per the structure-activity relationship, changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Chemical Reactions Analysis

Benzothiazole plays a pivotal role in the design and development of antiviral drugs . It comprises many clinically useful agents . The use of dual acetylcholinesterase (AChE)–monoamine oxidase B (MAO-B) inhibitors is a new approach in the treatment of Alzheimer disease (AD) .科学的研究の応用

Corrosion Inhibition

Benzothiazol-2-yl derivatives, including those similar to Benzothiazol-2-yl-hexyl-amine, have been extensively studied for their corrosion inhibition properties. For instance, the derivatives have shown significant inhibition efficiency for mild steel in acidic environments. Notably, compounds such as 2-(2′-hydroxylphenyl)benzothiazole and (4-benzothiazole-2-yl-phenyl)-dimethyl-amine demonstrate high corrosion inhibition, with compound 3 showing up to 95% efficiency at 50 ppm concentration. These findings are supported by quantum chemical calculations and molecular dynamic simulation studies (Salarvand et al., 2017).

Antitumor Properties

Benzothiazole derivatives, including those structurally similar to Benzothiazol-2-yl-hexyl-amine, have shown potential in antitumor applications. Novel 2-(4-aminophenyl)benzothiazoles, for example, display selective and potent antitumor properties both in vitro and in vivo. These compounds undergo biotransformation by cytochrome P450 1A1 to active metabolites, highlighting their potential in cancer treatment (Bradshaw et al., 2002).

Antimicrobial and Anti-inflammatory Activities

Benzothiazol-2-yl derivatives are known for their antimicrobial and anti-inflammatory activities. The synthesis of various benzothiazole derivatives has led to compounds with significant bioactivities, comparable to typical medications. These derivatives demonstrate effective inhibition against a range of microbial organisms, highlighting their potential in developing new antimicrobial agents (Nayak & Bhat, 2023).

Neuroprotective Effects

In the context of neurological applications, certain N-(substituted benzothiazol-2-yl)amide derivatives have shown promising results as anticonvulsants with neuroprotective effects. For example, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide demonstrated significant efficacy in lowering levels of malondialdehyde and lactate dehydrogenase, indicating potential neuroprotective properties (Hassan et al., 2012).

将来の方向性

Benzothiazole derivatives have shown a wide range of biological activities and are considered promising candidates for the development of new therapeutic agents . Future research may focus on the synthesis of more potent biologically active benzothiazole-based drugs . The use of benzothiazole derivatives as dual acetylcholinesterase (AChE)–monoamine oxidase B (MAO-B) inhibitors is a new approach in the treatment of Alzheimer disease (AD) and represents a promising future direction .

作用機序

Mode of Action

Benzothiazole derivatives have been found to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Benzothiazole derivatives have been associated with various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others

Result of Action

Benzothiazole derivatives have been associated with various biological activities, including anti-tubercular and antiviral effects

特性

IUPAC Name |

N-hexyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S/c1-2-3-4-7-10-14-13-15-11-8-5-6-9-12(11)16-13/h5-6,8-9H,2-4,7,10H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMIIJUEEMKHRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1=NC2=CC=CC=C2S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342205 |

Source

|

| Record name | benzothiazol-2-yl-hexyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28455-41-6 |

Source

|

| Record name | benzothiazol-2-yl-hexyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

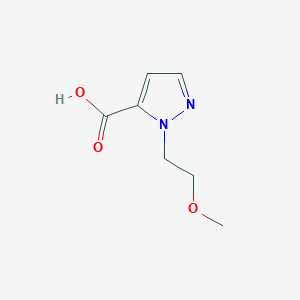

![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1361035.png)